
(4-Chloro-2-methylphenyl)methanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-2-methylphenyl)methanethiol is an organic compound with the molecular formula C8H9ClS It is characterized by the presence of a chloro group, a methyl group, and a thiol group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methylphenyl)methanethiol typically involves the introduction of a thiol group to a pre-existing aromatic compound. One common method is the reaction of 4-chloro-2-methylbenzyl chloride with sodium hydrosulfide under basic conditions. The reaction proceeds as follows:
4-Chloro-2-methylbenzyl chloride+NaHS→this compound+NaCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.
化学反应分析
Types of Reactions
(4-Chloro-2-methylphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Reduction: The compound can be reduced to remove the chloro group or to modify the thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as sodium methoxide or ammonia.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Substitution: Amino or alkoxy derivatives.
Reduction: Dechlorinated or modified thiol compounds.
科学研究应用
(4-Chloro-2-methylphenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Chloro-2-methylphenyl)methanethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The chloro and methyl groups can influence the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
(4-Chloro-2-methylphenol): Similar structure but with a hydroxyl group instead of a thiol group.
(4-Chloro-2-methylbenzyl alcohol): Contains a hydroxyl group attached to the benzyl position.
(4-Chloro-2-methylbenzoic acid): Features a carboxyl group instead of a thiol group.
Uniqueness
(4-Chloro-2-methylphenyl)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the chloro, methyl, and thiol groups makes it a versatile compound for various applications.
属性
分子式 |
C8H9ClS |
|---|---|
分子量 |
172.68 g/mol |
IUPAC 名称 |
(4-chloro-2-methylphenyl)methanethiol |
InChI |
InChI=1S/C8H9ClS/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3 |
InChI 键 |
KOKPPZSEWKSGIB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


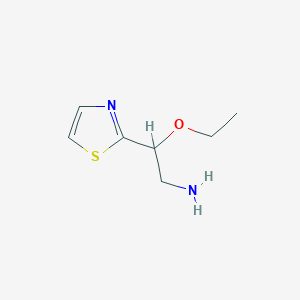


![3-bromo-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B15276596.png)
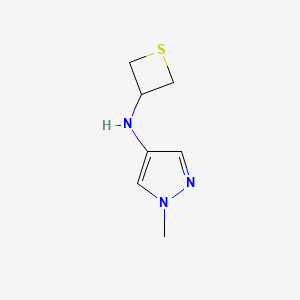
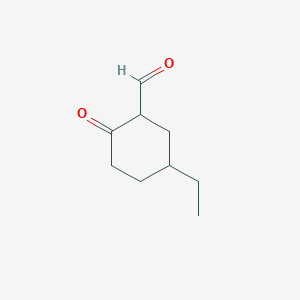
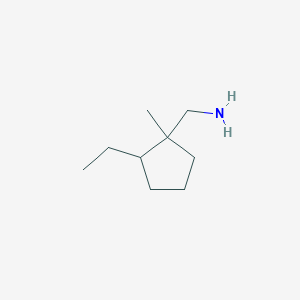

![hexahydro-4'H-spiro[cyclobutane-1,3'-pyrrolo[1,2-a]pyrazine]](/img/structure/B15276632.png)

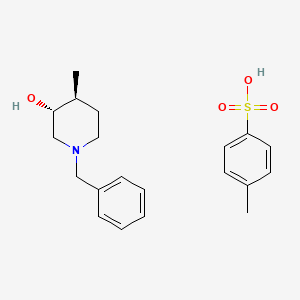
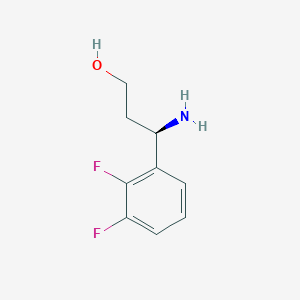
![2-{2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15276663.png)
![9-Isopropyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B15276665.png)
